molecular formula C21H20N2O4 B10808078 Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-

Cat. No.: B10808078
M. Wt: 364.4 g/mol
InChI Key: ZGHLYLGNGAGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is a synthetic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its methoxyphenyl and piperazine moieties contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-19-9-5-3-7-17(19)22-10-12-23(13-11-22)20(24)16-14-15-6-2-4-8-18(15)27-21(16)25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLYLGNGAGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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